molecular formula C33H33FO6 B1683866 Etalocib CAS No. 161172-51-6

Etalocib

Cat. No.: B1683866
CAS No.: 161172-51-6
M. Wt: 544.6 g/mol
InChI Key: YFIZRWPXUYFCSN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Etalocib interacts with leukotriene B4 receptors and PPARγ . Leukotriene B4 is a potent inflammatory mediator, and by antagonizing its receptor, this compound can potentially reduce inflammation. PPARγ is a nuclear receptor that regulates gene expression. By acting as an agonist, this compound can influence the expression of genes regulated by PPARγ .

Cellular Effects

This compound has been used in trials studying the treatment of pancreatic cancer, carcinoma, non-small-cell lung, and unspecified adult solid tumor .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with leukotriene B4 receptors and PPARγ . As a leukotriene B4 receptor antagonist, it prevents the action of leukotriene B4, a potent inflammatory mediator. As a PPARγ agonist, it binds to PPARγ and activates it, influencing the expression of genes regulated by PPARγ .

Preparation Methods

Etalocib is a novel diaryl ether carboxylic acid derivative. The synthetic route involves the formation of a biphenyl structure with various functional groups attached. Industrial production methods typically involve multi-step organic synthesis under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Etalocib undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Etalocib is unique in its dual mechanism of action, combining leukotriene B4 receptor antagonism with peroxisome proliferator-activated receptor gamma agonism. Similar compounds include:

This compound’s combination of these two mechanisms makes it a promising candidate for treating both inflammatory conditions and certain types of cancer .

Properties

IUPAC Name

2-[3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]-2-propylphenoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33FO6/c1-3-9-25-29(12-7-13-30(25)40-31-11-6-5-10-26(31)33(36)37)38-18-8-19-39-32-21-28(35)27(20-22(32)4-2)23-14-16-24(34)17-15-23/h5-7,10-17,20-21,35H,3-4,8-9,18-19H2,1-2H3,(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIZRWPXUYFCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC=C1OC2=CC=CC=C2C(=O)O)OCCCOC3=CC(=C(C=C3CC)C4=CC=C(C=C4)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167073
Record name Etalocib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161172-51-6
Record name 2-[2-Propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]phenoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161172-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etalocib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161172516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etalocib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12850
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etalocib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETALOCIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THY6RIW44R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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